2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
“2-Methyl-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1211537-69-7 . It has a molecular weight of 206.12 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Scientific Research Applications
Photochromism in Pyridine Derivatives
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a specific compound within the broader class of pyridine derivatives, which have been studied for various scientific applications. Although direct studies on this exact compound are limited, research on similar pyridine derivatives provides insight into potential applications. For instance, pyridine derivatives exhibit photochromic properties, which are changes in color upon exposure to light. This feature is particularly interesting for photon-based electronics, as it suggests these compounds could be utilized in developing light-sensitive materials or switches, offering a solid-state mechanism facilitated by structural changes during photoreactions (Naumov, 2006).
Catalysis and Metal Complexes
Pyridine derivatives are also noteworthy in the context of catalysis and metal complex formation. They have been recognized for their ability to facilitate diverse chemical reactions, including those relevant to pharmaceutical synthesis and material science. For example, studies have highlighted the role of pyridine-based ligands in constructing complex compounds with significant spectroscopic properties, magnetic behaviors, and electrochemical activities (Boča, Jameson, & Linert, 2011). These findings suggest that derivatives of pyridine, including possibly this compound, could be key in designing catalysts or materials with advanced functionalities.
Corrosion Inhibition
Another application of pyridine derivatives is in the field of corrosion inhibition. These compounds can form stable chelating complexes with metal surfaces, thereby protecting against corrosion. This characteristic is particularly relevant in industries where metal longevity and integrity are crucial. The presence of functional groups, such as nitro, in pyridine derivatives enhances their effectiveness as corrosion inhibitors, suggesting that compounds like this compound could be explored for similar applications (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. For instance, the compound’s vapors can accumulate in low areas , which could potentially affect its distribution and efficacy. Furthermore, the unique physicochemical properties of the fluorine atom in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
2-methyl-3-nitro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQEILWSILMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633492 | |
Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-69-7 | |
Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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